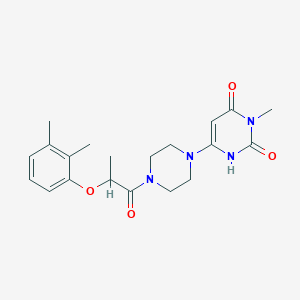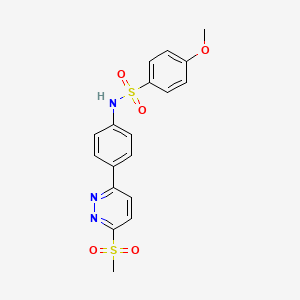![molecular formula C17H18N2O2 B2359758 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 488128-99-0](/img/structure/B2359758.png)
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a methoxyethyl group and a phenoxymethyl group attached to the benzimidazole core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as o-phenylenediamine, 2-methoxyethanol, and benzyl chloride.
Step 1: The first step involves the condensation of o-phenylenediamine with 2-methoxyethanol under acidic conditions to form 1-(2-methoxyethyl)-1H-benzo[d]imidazole.
Step 2: The intermediate product is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the phenoxymethyl group, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.
Antiviral Activity: It could block viral replication by targeting viral enzymes or proteins.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
類似化合物との比較
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with basic benzimidazole structure.
2-Phenyl-1H-benzo[d]imidazole: A derivative with a phenyl group instead of a phenoxymethyl group.
1-(2-Hydroxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole: A derivative with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness: this compound is unique due to the presence of both methoxyethyl and phenoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
特性
IUPAC Name |
1-(2-methoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNSQHHZVOQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)


![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2359695.png)
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2359697.png)
